molecular formula C22H19N3O4 B7712185 N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide

N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide

Cat. No.: B7712185
M. Wt: 389.4 g/mol
InChI Key: LVGGFOAZTPKTIS-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide is a complex organic compound that features a furan ring, a benzamide group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting an appropriate amine with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic or acidic conditions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Furan-2-YL)methyl]-2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide
  • N-[(Furan-2-YL)methyl]-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide

Uniqueness

N-[(Furan-2-YL)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}benzamide is unique due to the specific combination of functional groups it contains. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-15-8-10-16(11-9-15)21-24-20(29-25-21)14-28-19-7-3-2-6-18(19)22(26)23-13-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGGFOAZTPKTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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